TEAB possesses a tetrahedral structure for the central boron atom (B) within the borohydride anion (BH4-). The four hydrogen atoms (H) are arranged around the boron in a tetrahedral fashion. The tetraethylammonium cation has a central nitrogen atom (N) bonded to four ethyl groups (C2H5). The positive charge is delocalized over the nitrogen and surrounding carbon atoms [2].
The separation of charge between the cation and anion allows TEAB to act as a source of the nucleophilic hydride ion (H-). The bulky tetraethylammonium cation helps to improve the solubility of the borohydride anion in organic solvents compared to other alkali metal borohydrides [2].
TEAB is typically synthesized by the reaction of tetraethylammonium bromide (Et4NBr) with sodium borohydride (NaBH4) in an organic solvent like diethyl ether. The reaction yields TEAB and sodium bromide (NaBr) as a byproduct [2].
Balanced Chemical Equation:
Et4NBr (aq) + NaBH4 (s) → TEAB (s) + NaBr (aq)
TEAB is relatively stable under inert atmosphere but decomposes upon exposure to air and moisture. Decomposition liberates hydrogen gas (H2) and forms various byproducts dependent on the specific conditions [3].
TEAB functions as a reducing agent in various organic reactions. It can reduce carbonyl groups (C=O) to alcohols (C-OH) and imines (C=N) to amines (C-NH2). The reducing ability arises from the donation of the hydride ion (H-) from the BH4- moiety [4].
Specific reaction conditions and detailed mechanisms for TEAB-mediated reductions can vary depending on the substrate and desired outcome.
Flammable;Corrosive;Irritant